3-chloro-N-(2-ethylhexyl)benzamide

Description

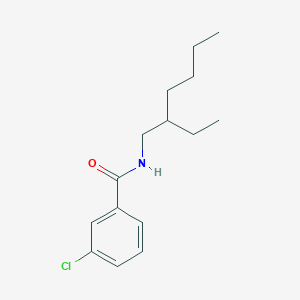

Structure

3D Structure

Properties

Molecular Formula |

C15H22ClNO |

|---|---|

Molecular Weight |

267.79 g/mol |

IUPAC Name |

3-chloro-N-(2-ethylhexyl)benzamide |

InChI |

InChI=1S/C15H22ClNO/c1-3-5-7-12(4-2)11-17-15(18)13-8-6-9-14(16)10-13/h6,8-10,12H,3-5,7,11H2,1-2H3,(H,17,18) |

InChI Key |

LIJLHSKPHYMOAL-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CNC(=O)C1=CC(=CC=C1)Cl |

Canonical SMILES |

CCCCC(CC)CNC(=O)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-chloro-N-(2-ethylhexyl)benzamide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 3-chloro-N-(2-ethylhexyl)benzamide. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles and data from structurally analogous compounds to offer a robust resource for researchers, scientists, and professionals in drug development. We present a detailed, field-proven protocol for its synthesis and characterization, and explore its potential as a therapeutic agent based on the established bioactivities of related N-substituted benzamides.

Introduction

Benzamides are a cornerstone of medicinal chemistry, with their structural motif present in a wide array of pharmacologically active compounds. The amide linkage provides a stable, planar structure capable of participating in hydrogen bonding, a key interaction in many biological systems. The aromatic ring and its substituents, along with the nature of the N-substituent, can be systematically modified to modulate a compound's physicochemical properties and biological activity.

This guide focuses on a specific, less-explored derivative: 3-chloro-N-(2-ethylhexyl)benzamide. The presence of a chlorine atom on the benzoyl ring and a branched alkyl chain on the amide nitrogen suggests a molecule with distinct lipophilicity and potential for specific biological interactions. The chloro-substituent is known to influence the electronic properties of the aromatic ring and can be a key feature for enhancing the potency of bioactive molecules.[1] The 2-ethylhexyl group, a bulky and lipophilic moiety, is expected to significantly impact the compound's solubility, membrane permeability, and interaction with hydrophobic pockets in biological targets.

Chemical Structure and Properties

The foundational identity of 3-chloro-N-(2-ethylhexyl)benzamide is well-established. The core structure consists of a benzamide scaffold with a chlorine atom at the meta-position of the phenyl ring and a 2-ethylhexyl group attached to the amide nitrogen.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂ClNO | NIST |

| Molecular Weight | 267.79 g/mol | NIST |

| IUPAC Name | 3-chloro-N-(2-ethylhexyl)benzamide | NIST |

| CAS Number | Not available | |

| Predicted Melting Point | Data not available | |

| Predicted Boiling Point | Data not available | |

| Predicted Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, ethanol) | Inferred from structure |

| Physical State | Expected to be a solid or viscous oil at room temperature | Inferred from structure |

Note: Some properties are predicted based on the chemical structure and data for analogous compounds. Experimental validation is required for precise characterization.

Synthesis of 3-chloro-N-(2-ethylhexyl)benzamide

The most direct and widely employed method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride.[2] This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme

Caption: Synthesis of 3-chloro-N-(2-ethylhexyl)benzamide.

Experimental Protocol

This protocol is a robust, general procedure that can be adapted for small to medium-scale synthesis.

Materials and Reagents:

-

3-Chlorobenzoyl chloride (1.0 eq)

-

2-Ethylhexylamine (1.05 eq)

-

Triethylamine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethylhexylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Acyl Chloride: Slowly add a solution of 3-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of the target compound.

Characterization

The identity and purity of the synthesized 3-chloro-N-(2-ethylhexyl)benzamide should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the aromatic and alkyl protons and carbons, and their respective chemical environments.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H stretch, C=O stretch of the amide, and C-Cl stretch.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and provide fragmentation patterns consistent with the structure.

Potential Biological Activity and Applications

While no specific biological data exists for 3-chloro-N-(2-ethylhexyl)benzamide, the broader class of N-substituted benzamides exhibits a wide range of pharmacological activities.[3] The presence of the chloro-substituent and the N-alkyl group allows for informed speculation on its potential therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of chloro-substituted benzamides. For instance, 3-chloro-N-phenylbenzamide has been shown to inhibit the growth of the SiHa cervical cancer cell line with an IC₅₀ of 22.4 µM.[4] The proposed mechanism for some benzamide derivatives involves the inhibition of key signaling pathways, such as the NF-κB pathway, which is crucial for cell proliferation and survival in many cancers.[4] It is plausible that 3-chloro-N-(2-ethylhexyl)benzamide could exhibit similar cytotoxic effects.

Antimicrobial Activity

N-substituted benzamides are also known for their antimicrobial properties.[3][5] The lipophilicity of the N-alkyl chain can play a crucial role in the compound's ability to penetrate the bacterial cell wall.[6] The chloro-substituent can also contribute to the antimicrobial effect. Therefore, 3-chloro-N-(2-ethylhexyl)benzamide warrants investigation as a potential antibacterial or antifungal agent.

| Analogous Compound | Biological Activity | Reported Potency | Reference |

| 3-Chloro-N-phenylbenzamide | Anticancer (cervical cancer) | IC₅₀ = 22.4 µM | [4] |

| N-alkyl nitrobenzamides | Antimycobacterial | MICs in the low µg/mL range | [6] |

| N-arylcinnamamides | Antibacterial (Staphylococcus aureus) | MICs in the low µM range | [7] |

Proposed Mechanism of Action: NF-κB Pathway Inhibition

A potential mechanism of action for the anticancer activity of chloro-substituted benzamides is the inhibition of the NF-κB signaling pathway. This pathway is constitutively active in many cancers and promotes cell survival and proliferation.

Caption: Proposed inhibition of the NF-κB pathway.

Conclusion

3-chloro-N-(2-ethylhexyl)benzamide is a molecule with a well-defined chemical structure but limited reported experimental data. Based on established synthetic methodologies and the known biological activities of structurally related compounds, this guide provides a solid foundation for its synthesis, characterization, and exploration as a potential therapeutic agent. The presence of the 3-chloro and N-(2-ethylhexyl) substituents suggests that this compound is a promising candidate for screening in anticancer and antimicrobial assays. Further research is warranted to experimentally determine its physicochemical properties and to fully elucidate its pharmacological profile.

References

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2024). Molecules. [Link]

- Process for the preparation of N-alkyl-benzamides. (1991).

-

SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. (2019). Interprofessional Journal of Health Sciences. [Link]

-

o-CHLOROBENZOYL CHLORIDE. (1925). Organic Syntheses. [Link]

-

Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. (2018). Molecules. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medicinal Chemistry. [Link]

-

Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. (2010). Organic Chemistry International. [Link]

- Method for producing chlorobenzoyl chloride. (1976).

-

Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023). Pharmaceutical Sciences Asia. [Link]

-

N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. (2024). Molecules. [Link]

-

Copper-Catalyzed facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes by Oxidative C-H Bond Activation. (2025). High Technology Letters. [Link]

-

Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (2021). Organic & Biomolecular Chemistry. [Link]

-

2-Chlorobenzoyl chloride. (n.d.). PubChem. [Link]

-

Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses. [Link]

-

Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Pd(II)-Catalyzed [3 + 1 + 1 + 1] Cascade Annulation of N-Substituted Anilines with CO and Amines: Direct Access to N1,N3-Disubstituted Quinazoline-2,4(1H,3H)-diones. (2024). Organic Letters. [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2023). Pharmaceutics. [Link]

-

Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. (2002). Molecules. [Link]

-

Synthesis of p-chloro-N-alkylbenzenesulfonamides (1–8) and p-(N-alkyl)lactam sulfonamides (9–20). (2016). ResearchGate. [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2023). Molecules. [Link]

-

A modular and scalable continuous flow process for the synthesis of a tertiary amine. (2024). Reaction Chemistry & Engineering. [Link]

Sources

- 1. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. nanobioletters.com [nanobioletters.com]

- 4. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 5. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-chloro-N-(2-ethylhexyl)benzamide: Properties, Synthesis, and Potential Applications

Abstract: This technical guide provides a detailed scientific overview of 3-chloro-N-(2-ethylhexyl)benzamide, a substituted benzamide derivative. It outlines the fundamental physicochemical properties of the compound, including its molecular formula and weight. A robust, mechanistically-grounded synthetic protocol is proposed, based on established methodologies for analogous N-substituted benzamides. This guide is intended for researchers, chemists, and drug development professionals, offering foundational knowledge and a framework for the synthesis, characterization, and exploration of this compound's potential within medicinal chemistry, drawing context from the broad pharmacological activities of the benzamide class.

Core Physicochemical Properties

The foundational identity of a chemical compound lies in its molecular formula and weight. These properties are critical for all quantitative aspects of research, from reaction stoichiometry to analytical characterization. For 3-chloro-N-(2-ethylhexyl)benzamide, these core identifiers have been established and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂ClNO | NIST[1] |

| Molecular Weight | 267.794 g/mol | NIST[1] |

| IUPAC Name | 3-chloro-N-(2-ethylhexyl)benzamide | NIST[1] |

| InChI | InChI=1S/C15H22ClNO/c1-3-5-7-12(4-2)11-17-15(18)13-8-6-9-14(16)10-13/h6,8-10,12H,3-5,7,11H2,1-2H3,(H,17,18) | NIST[1] |

| InChIKey | LIJLHSKPHYMOAL-UHFFFAOYSA-N | NIST[1] |

Chemical Structure

The structural arrangement of atoms dictates the molecule's chemical behavior and potential for biological interaction. The diagram below illustrates the connectivity of 3-chloro-N-(2-ethylhexyl)benzamide, featuring a chlorinated benzene ring linked via an amide group to a branched alkyl chain.

Caption: 2D structure of 3-chloro-N-(2-ethylhexyl)benzamide.

Synthesis and Mechanistic Considerations

The synthesis of N-substituted benzamides is a cornerstone of organic chemistry. The most reliable and direct method involves the nucleophilic acyl substitution between a reactive carboxylic acid derivative and an amine.

Retrosynthetic Analysis and Rationale

A logical retrosynthetic disconnection of the target amide bond points to two primary starting materials: 3-chlorobenzoyl chloride and 2-ethylhexylamine .

-

Expertise & Experience: The choice of an acyl chloride (3-chlorobenzoyl chloride) over its corresponding carboxylic acid is deliberate. The acyl chloride is significantly more electrophilic, leading to a more favorable reaction rate and higher yield. The reaction produces hydrogen chloride (HCl) as a byproduct. To prevent the protonation of the amine starting material (which would render it non-nucleophilic) and to drive the reaction to completion in accordance with Le Châtelier's principle, a non-nucleophilic base such as triethylamine is essential to neutralize the generated HCl.

Proposed Experimental Protocol

This protocol is a robust, self-validating procedure adapted from established methods for similar amide couplings[2].

Materials and Reagents:

-

2-ethylhexylamine (1.0 equivalent)

-

3-chlorobenzoyl chloride (1.05 equivalents)

-

Triethylamine (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and dropping funnel

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-ethylhexylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction.

-

Addition of Acyl Chloride: Dissolve 3-chlorobenzoyl chloride (1.05 eq.) in a small volume of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. A slight excess of the acylating agent ensures full conversion of the starting amine.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: Upon completion, quench the reaction by slowly adding deionized water.

-

Work-up - Extraction & Washing: Transfer the mixture to a separatory funnel.

-

Wash sequentially with 1M HCl (removes excess triethylamine).

-

Wash with saturated NaHCO₃ solution (removes any unreacted 3-chlorobenzoyl chloride and residual acid).

-

Wash with brine (removes residual water from the organic layer).

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final, high-purity 3-chloro-N-(2-ethylhexyl)benzamide.

Synthesis Workflow

The following diagram outlines the logical flow of the synthetic and purification process.

Caption: Workflow for the synthesis and purification of the target compound.

Context and Potential Applications in Drug Discovery

While specific pharmacological data for 3-chloro-N-(2-ethylhexyl)benzamide is not widely published, the benzamide scaffold is a well-established pharmacophore in medicinal chemistry. Benzamide derivatives are known to exhibit a diverse range of biological activities.

-

Antitumor and Anticancer Activity: Numerous N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents[3]. Some function as histone deacetylase (HDAC) inhibitors, a proven target in oncology.

-

Anticonvulsant Properties: The benzamide core is present in several compounds investigated for anticonvulsant properties, demonstrating potential for treating neurological disorders[4].

-

Broad Pharmacological Relevance: The class of compounds exhibits further potential as antimicrobial, anti-inflammatory, and anticancer agents, making the fusion of a benzamide with various substituents a promising strategy for discovering novel therapeutic agents[5].

The structure of 3-chloro-N-(2-ethylhexyl)benzamide combines a lipophilic, flexible 2-ethylhexyl chain with an electronically-modified aromatic ring. The chlorine atom acts as a mild electron-withdrawing group and can influence metabolic stability and binding interactions. The alkyl chain will significantly increase the compound's lipophilicity, potentially enhancing its ability to cross cellular membranes. These features make it a rational candidate for screening in various biological assays, particularly in oncology and neuroscience discovery programs.

Conclusion

This guide has established the core identity of 3-chloro-N-(2-ethylhexyl)benzamide with a molecular formula of C₁₅H₂₂ClNO and a molecular weight of 267.794 g/mol [1]. A detailed and mechanistically sound synthetic protocol has been outlined, providing a clear path for its preparation in a laboratory setting. While direct applications remain to be explored, the well-documented pharmacological importance of the benzamide scaffold suggests that 3-chloro-N-(2-ethylhexyl)benzamide is a compound of interest for further investigation by researchers in drug discovery and development.

References

-

Title: Benzamide, 3-chloro-N-(2-ethylhexyl)- Source: NIST Chemistry WebBook, NIST Standard Reference Database Number 69 URL: [Link]

-

Title: Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis Source: Organic Syntheses URL: [Link]

-

Title: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents Source: Med Chem (Los Angeles) URL: [Link]

-

Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: Walsh Medical Media URL: [Link]

-

Title: N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

Sources

- 1. Benzamide, 3-chloro-N-(2-ethylhexyl)- [webbook.nist.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Foreword: Navigating the Solubility Landscape for Enhanced Drug Development

An In-Depth Technical Guide to the Solubility of 3-chloro-N-(2-ethylhexyl)benzamide in Organic Solvents

In the realm of pharmaceutical sciences and drug development, understanding the solubility of a chemical entity is not merely a perfunctory step but a cornerstone of successful formulation and therapeutic efficacy. The solubility of an active pharmaceutical ingredient (API) in various organic solvents dictates critical downstream processes, including purification, crystallization, and the ultimate bioavailability of the drug product. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical understanding of the solubility of 3-chloro-N-(2-ethylhexyl)benzamide. While specific quantitative solubility data for this compound is not extensively available in public literature, this document will equip you with the foundational principles, predictive insights, and robust experimental methodologies to characterize its solubility profile in your own laboratory settings. We will delve into the molecular factors governing its solubility and provide a detailed, field-proven protocol for its determination.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a valuable initial guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[1]

3-chloro-N-(2-ethylhexyl)benzamide (C₁₅H₂₂ClNO) possesses a multifaceted structure that influences its solubility:

-

Aromatic Benzamide Core: The benzamide group contains a polar amide linkage (-CONH-) capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[2] This imparts a degree of polarity to the molecule.

-

Chlorine Substitution: The chlorine atom on the benzene ring is an electron-withdrawing group, which can influence the electron density and polarity of the aromatic system.

-

N-(2-ethylhexyl) Group: This large, branched alkyl chain is nonpolar and introduces significant steric hindrance. This lipophilic character is expected to dominate the molecule's overall properties, reducing its solubility in polar solvents and enhancing it in nonpolar organic solvents.

Based on these structural features, we can predict the following solubility trends for 3-chloro-N-(2-ethylhexyl)benzamide:

-

High Solubility: Expected in nonpolar to moderately polar aprotic solvents such as toluene, chloroform, and ethyl acetate. The large alkyl group will have favorable van der Waals interactions with these solvents.

-

Moderate Solubility: Likely in polar aprotic solvents like acetone and acetonitrile. While the amide group can interact with these solvents, the nonpolar tail will limit extensive dissolution.

-

Low Solubility: Expected in highly polar protic solvents like methanol, ethanol, and water. The energy required to disrupt the strong hydrogen bonding network of these solvents to accommodate the large nonpolar ethylhexyl group is significant. While the parent compound, benzamide, shows good solubility in alcohols, the N-substitution with a large alkyl group drastically alters this behavior.[3][4]

Illustrative Solubility Data of a Structurally Related Compound: Benzamide

To provide a quantitative context, the following table summarizes the solubility of the parent compound, benzamide, in various organic solvents at different temperatures. It is crucial to recognize that the solubility of 3-chloro-N-(2-ethylhexyl)benzamide will be significantly different due to the influence of the 2-ethylhexyl group and the chlorine atom. However, this data illustrates the typical format for reporting solubility and the general trends that can be observed with changes in solvent and temperature.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) | Molarity (mol/L) | Grams per 100g Solvent | Reference |

| Methanol | 298.15 | 0.123 | 2.98 | 36.1 | [3][4] |

| Ethanol | 298.15 | 0.068 | 1.62 | 17.7 | [3][4] |

| Acetone | 298.15 | 0.095 | 2.15 | 24.9 | [3][4] |

| Ethyl Acetate | 298.15 | 0.021 | 0.45 | 5.5 | [3][4] |

| Acetonitrile | 298.15 | 0.012 | 0.27 | 3.1 | [3][4] |

| Water | 298.15 | 0.002 | 0.04 | 0.4 | [3][4] |

This table is provided as an illustrative example using data for benzamide. The solubility of 3-chloro-N-(2-ethylhexyl)benzamide will differ.[5]

Intermolecular Interactions Governing Solubility

The dissolution of 3-chloro-N-(2-ethylhexyl)benzamide in an organic solvent is an energetic process involving the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The following diagram illustrates the key intermolecular forces at play.

Caption: Key intermolecular forces influencing the solubility of 3-chloro-N-(2-ethylhexyl)benzamide.

Experimental Protocol for Determining Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[5] This protocol provides a robust and reliable means to quantify the solubility of 3-chloro-N-(2-ethylhexyl)benzamide in various organic solvents.

Materials and Equipment

-

3-chloro-N-(2-ethylhexyl)benzamide (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-chloro-N-(2-ethylhexyl)benzamide to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Record the initial mass of the compound.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 298.15 K).

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).[5] This step must be performed at the same temperature as the equilibration to avoid changes in solubility.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This removes any remaining microscopic solid particles.

-

Dilute the filtered sample with a suitable solvent (usually the same solvent used for the experiment or the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method. Record the dilution factor accurately.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of 3-chloro-N-(2-ethylhexyl)benzamide.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Conclusion and Future Directions

While a definitive, published quantitative dataset for the solubility of 3-chloro-N-(2-ethylhexyl)benzamide in a wide range of organic solvents remains to be established, this guide provides the essential theoretical framework and practical tools for its determination. The structural characteristics of the molecule suggest a preference for nonpolar to moderately polar aprotic solvents. For drug development professionals, obtaining precise solubility data through the robust shake-flask method outlined herein is a critical step. This data will inform decisions in process chemistry, formulation development, and ultimately, contribute to the successful translation of this compound into a viable therapeutic agent. Future work should focus on the systematic determination of the solubility of 3-chloro-N-(2-ethylhexyl)benzamide in a diverse array of pharmaceutically relevant solvents at various temperatures to build a comprehensive solubility profile.

References

-

Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]

-

Geocities.ws. Solubility test for Organic Compounds. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Solubility of Things. Benzamide. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

NIST. Benzamide, 3-chloro-N-(2-ethylhexyl)-. [Link]

-

ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

-

Spiral. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

-

Cheméo. Benzamide, 3-chloro-N-hexyl-. [Link]

-

ResearchGate. Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure | Request PDF. [Link]

-

Cheméo. Benzamide, 3-chloro-N-ethyl-. [Link]

-

Cheméo. Benzamide, 3-chloro-2-fluoro-N-(3-chloro-2-fluorobenzoyl)-N-(2-ethylhexy. [Link]

-

Royal Society of Chemistry. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. [Link]

-

National Institutes of Health. 3-Chloro-N-(2-chlorophenyl)benzamide. [Link]

-

ChemRxiv. Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

Sources

Navigating the Unseen: A Technical Safety and Handling Guide for 3-chloro-N-(2-ethylhexyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 3-chloro-N-(2-ethylhexyl)benzamide is publicly available. This guide is a scientifically-informed synthesis of data from structurally analogous compounds, including other chlorinated and N-substituted benzamides. All recommendations are based on established principles of chemical safety and should be implemented in conjunction with rigorous laboratory safety protocols and professional judgment.

Introduction: A Proactive Approach to Safety with Novel Benzamides

3-Chloro-N-(2-ethylhexyl)benzamide is a compound of interest within the broader class of N-substituted benzamides, a group known for its diverse biological activities. As with any novel or sparsely documented chemical entity, a proactive and well-informed approach to safety is paramount. This guide provides an in-depth technical framework for the safe handling, storage, and emergency management of 3-chloro-N-(2-ethylhexyl)benzamide, empowering researchers to mitigate risks and ensure a secure laboratory environment. The causality behind each recommendation is explained to foster a deeper understanding of the inherent chemical properties and their safety implications.

Section 1: Compound Identity and Inferred Physicochemical Properties

While a comprehensive experimental profile for 3-chloro-N-(2-ethylhexyl)benzamide is not available, we can establish its fundamental identity and infer key properties from its structure and related compounds.

| Property | Value/Information | Source/Basis |

| Chemical Name | 3-chloro-N-(2-ethylhexyl)benzamide | IUPAC Nomenclature |

| Molecular Formula | C₁₅H₂₂ClNO | NIST Chemistry WebBook |

| Molecular Weight | 267.79 g/mol | NIST Chemistry WebBook |

| Appearance | Likely a solid at room temperature | Analogy with similar benzamides |

| Solubility | Expected to have low water solubility and good solubility in organic solvents | General properties of N-substituted amides |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

| Vapor Pressure | Expected to be low | High molecular weight and likely solid state |

Section 2: Hazard Identification and GHS Classification (Inferred)

A formal GHS classification for 3-chloro-N-(2-ethylhexyl)benzamide has not been established. However, based on the known hazards of structurally similar compounds, such as 3-chlorobenzamide, a cautious approach is warranted. The following GHS classifications should be considered as a baseline for handling this compound.[1][2]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[1][2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Hazard Pictograms (Anticipated):

-

Exclamation Mark (GHS07): For acute toxicity (oral), skin irritation, eye irritation, and skin sensitization.

-

Health Hazard (GHS08): Should be considered if long-term exposure data becomes available suggesting other systemic effects.

Section 3: First-Aid Measures: A Rapid and Informed Response

In the event of exposure, immediate and appropriate first-aid is critical. The following measures are based on the potential hazards identified for this class of compounds.

-

Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If respiratory irritation occurs or if breathing becomes difficult, seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 4: Fire-Fighting Measures: Understanding the Combustion Profile

While not expected to be highly flammable, understanding the potential combustion products is essential for a safe response to a fire involving this compound.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed. These can include:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen chloride (HCl) gas

-

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Section 5: Accidental Release Measures: Containment and Cleanup

A systematic approach to accidental releases is crucial to prevent contamination and exposure.

Workflow for Spill Response:

Caption: A stepwise workflow for safely managing a spill of 3-chloro-N-(2-ethylhexyl)benzamide.

Detailed Protocol for Spill Cleanup:

-

Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any potential airborne particulates.

-

Personal Protective Equipment (PPE): Before approaching the spill, don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, a lab coat, and if there is a risk of dust formation, a respirator with a particulate filter.

-

Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.

-

Collection: Place the collected material into a suitable, labeled container for chemical waste.

-

Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Section 6: Handling and Storage: Proactive Risk Mitigation

Proper handling and storage practices are the cornerstone of laboratory safety.

Handling:

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when weighing or transferring the material.

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.

-

Procedural Precautions: Avoid the formation of dust and aerosols.

Storage:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.

-

Conditions to Avoid: Store away from strong oxidizing agents. The core amide linkage in N-substituted benzamides is generally stable, but elevated temperatures can lead to decomposition.[4]

-

Incompatible Materials: Strong oxidizing agents.

Section 7: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential.

Personal Protective Equipment (PPE) Protocol:

Caption: Essential personal protective equipment for handling 3-chloro-N-(2-ethylhexyl)benzamide.

-

Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Work in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated and engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate particulate filter.

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.

Section 8: Stability and Reactivity

Understanding the chemical stability and reactivity of 3-chloro-N-(2-ethylhexyl)benzamide is crucial for preventing hazardous reactions.

-

Reactivity: Generally stable under normal conditions. The amide linkage is the most likely site of reactivity, susceptible to hydrolysis under strong acidic or basic conditions.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No hazardous polymerization is expected.

-

Conditions to Avoid: Exposure to strong acids, strong bases, and high temperatures.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Conclusion: A Culture of Safety in Research and Development

The responsible advancement of science, particularly in drug discovery and development, necessitates an unwavering commitment to safety. While a comprehensive, experimentally-derived SDS for 3-chloro-N-(2-ethylhexyl)benzamide remains to be established, this in-depth technical guide provides a robust framework for its safe handling based on the principles of chemical analogy and proactive risk assessment. By understanding the underlying rationale for these safety protocols, researchers can foster a culture of safety that protects themselves, their colleagues, and the integrity of their work.

References

-

Reactivity of dichlorinated benzamide 18a under various... - ResearchGate. Available at: [Link]

-

Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds - PubMed. Available at: [Link]

-

3-Chlorobenzamide | C7H6ClNO | CID 69254 - PubChem. National Institutes of Health. Available at: [Link]

-

Microbial Decomposition of Chlorinated Aromatic Compounds - EPA. Available at: [Link]

-

2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide - GHS Data - EPA. Available at: [Link]

-

Synthesis and thermal decomposition of N,N-dialkoxyamides - RSC Publishing. Available at: [Link]

-

Biodegradation of chlorinated aromatic compounds Microorganism Pseudomonas sp. - ResearchGate. Available at: [Link]

-

Alternative synthetic strategies for new drug candidates. The thermolysis reaction of N-(benzyl) - CONICET. Available at: [Link]

- US6222089B1 - Process for destroying chlorinated aromatic compounds - Google Patents.

-

Electrophilic aromatic substitution with N-methoxy-N-acylnitrenium ions generated from N-chloro-N-methoxy amides: syntheses of nitrogen heterocyclic compounds bearing a N-methoxy amide group | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Biodegradability of chlorinated aromatic compounds - Euro Chlor. Available at: [Link]

-

Cometabolic degradation of chlorinated aromatic compounds - PubMed. National Institutes of Health. Available at: [Link]

-

Reactions of (benzamidomethyl)triethylammonium chloride with some inorganic nucleophiles in aqueous media - PubMed. National Institutes of Health. Available at: [Link]

-

Chlorination of benzamides 99 and 101 with chlorine on demand. - ResearchGate. Available at: [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

-

N-[1-(benzyl)-4-piperidyl]benzamide - Substance Information - ECHA. European Chemicals Agency. Available at: [Link]

-

3-CHLOROBENZAMIDE | CAS#:618-48-4 | Chemsrc. Available at: [Link]

-

Safety Data Sheet: Benzamidine hydrochloride - Carl ROTH. Available at: [Link]

-

Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Science. Available at: [Link]

-

BENZAMIDE CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Available at: [Link]

Sources

Technical Whitepaper: Toxicity Profile & Risk Assessment of 3-Chloro-N-(2-ethylhexyl)benzamide

The following technical guide is structured as a Predictive Toxicology & Risk Assessment Whitepaper .

Given that 3-chloro-N-(2-ethylhexyl)benzamide is a specialized chemical entity (likely a functional analog to DEET or a pharmaceutical intermediate) without a ubiquitous public safety dossier, this guide utilizes Structure-Activity Relationship (SAR) analysis and Metabolic Read-Across to establish its toxicity profile.

Executive Summary

3-chloro-N-(2-ethylhexyl)benzamide (C₁₅H₂₂ClNO) is a lipophilic N-substituted benzamide derivative. Structurally, it consists of a 3-chlorophenyl ring coupled via an amide linkage to a branched 2-ethylhexyl aliphatic chain.

Its toxicity profile is biphasic :

-

Parent Compound: Exhibits properties of a CNS-active agent (analogous to N,N-diethyl-m-toluamide or DEET) with high dermal permeation potential.

-

Metabolic Activation: Bio-transformation via amidase-mediated hydrolysis releases 2-ethylhexylamine , a known corrosive and irritant.

Critical Hazard Identification:

-

Primary Risk: Dermal absorption leading to systemic availability.

-

Secondary Risk: Aquatic toxicity due to the lipophilic ethylhexyl moiety.

-

Target Organs: Liver (metabolism), CNS (parent compound), and Skin/Mucosa (metabolite irritation).

Physicochemical & Structural Basis of Toxicity

The toxicity of this compound is dictated by its ability to cross biological membranes (lipophilicity) and its resistance to metabolic breakdown (steric hindrance).

| Property | Value (Predicted/Analog) | Toxicological Implication |

| Molecular Weight | 267.8 g/mol | Small molecule; easily passes blood-brain barrier (BBB). |

| LogP (Octanol/Water) | ~5.2 – 5.8 | High Lipophilicity. Indicates high potential for bioaccumulation in adipose tissue and rapid dermal absorption. |

| Water Solubility | Very Low (<1 mg/L) | Limited acute aquatic bioavailability, but persistent in sediment. |

| Functional Group | Secondary Amide | Susceptible to enzymatic hydrolysis, but the branched 2-ethylhexyl group provides steric protection, potentially prolonging half-life ( |

Toxicokinetics: The Metabolic "Kill Switch"

The core safety concern lies in the metabolic breakdown of the molecule. The amide bond is stable under neutral conditions but susceptible to hepatic enzymes.

Metabolic Pathway (Graphviz Visualization)

The following diagram illustrates the primary detoxification (and toxification) pathway mediated by Carboxylesterases (CES) and Cytochrome P450 enzymes.

Figure 1: Metabolic hydrolysis pathway. The cleavage of the amide bond releases 2-ethylhexylamine, the primary driver of local tissue irritation and cytotoxicity.

Mechanism of Action

-

Amide Hydrolysis: The liver enzyme hCES1 attacks the carbonyl carbon.

-

Release of Toxicophore: The reaction yields 3-chlorobenzoic acid (generally low toxicity, rapidly excreted) and 2-ethylhexylamine .

-

Amine Toxicity: 2-Ethylhexylamine is a primary aliphatic amine. It acts as a severe irritant and can disrupt cellular pH gradients (lysosomotropic effect), leading to cytotoxicity in renal and hepatic tissues [1].

Toxicity Profile by System

Acute Toxicity (Estimated via Read-Across)

-

Oral (Rat): Estimated LD50: 500–1500 mg/kg.

-

Basis: The parent benzamide is moderately toxic. However, the release of the amine metabolite (LD50 ~450 mg/kg for pure 2-ethylhexylamine) drives the lower limit of safety [2].

-

-

Dermal (Rabbit): Moderate to Severe Irritant.

-

Basis: The lipophilic nature allows the compound to penetrate the stratum corneum. Once inside the viable epidermis, hydrolysis releases the amine, causing delayed chemical burns or contact dermatitis.

-

Chronic & Sub-Chronic Effects

-

Hepatotoxicity: Repeated exposure stresses the liver due to the demand on glucuronidation pathways to clear the chlorobenzoic acid moiety.

-

Neurotoxicity: Like DEET, high systemic concentrations of benzamides can modulate ion channels (specifically voltage-gated Na+ channels), potentially leading to tremors or lethargy at high doses [3].

Environmental Toxicity

-

Aquatic Hazard: Category 1 (Acute & Chronic).

-

The high LogP (>5) suggests the compound will adsorb to organic matter in water systems. It is highly toxic to Daphnia magna and fish due to narcosis (non-polar narcosis) and the release of the amine [4].

-

Experimental Protocols for Validation

To empirically validate this profile, the following standardized assays are required.

Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine the half-life (

-

Preparation: Thaw pooled human liver microsomes (HLM) on ice.

-

Incubation:

-

Prepare 1 µM test compound in phosphate buffer (pH 7.4).

-

Add NADPH regenerating system to initiate reaction.

-

Incubate at 37°C.

-

-

Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 minutes.

-

Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS .

-

Monitor Transitions: Parent (268 -> 139 m/z) and Amine Metabolite (130 -> 57 m/z).

-

-

Calculation: Plot ln(% remaining) vs. time to derive

and

Protocol B: Ames Test (Genotoxicity)

Objective: Rule out mutagenicity from the 3-chlorophenyl moiety.

-

Strains: S. typhimurium TA98, TA100, TA1535, TA1537.

-

Activation: Perform +/- S9 metabolic activation mix (to simulate liver metabolism).

-

Dosing: Plate 5 concentrations (up to 5000 µ g/plate ).

-

Readout: Count revertant colonies after 48h incubation.

-

Pass Criteria: No dose-dependent increase >2x background.

-

Risk Mitigation Strategy

| Hazard Class | Risk Level | Mitigation Control |

| Dermal | High | Double-gloving (Nitrile + Laminate). The ethylhexyl chain permeates standard latex rapidly. |

| Inhalation | Moderate | Use in fume hood. Avoid aerosol generation (particle size <10µm). |

| Environmental | Critical | All waste must be incinerated. Do not release to drains; compound is persistent and bioaccumulative. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7719, 2-Ethylhexylamine. Retrieved from .

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Ethylhexylamine.[1]Link.

-

Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N,N-Diethyl-m-toluamide (DEET). PLoS ONE, 9(8). Link.

-

ECHA (European Chemicals Agency). Registration Dossier: Benzamide derivatives and aquatic toxicity.Link.

-

NIST Chemistry WebBook. Benzamide, 3-chloro-N-(2-ethylhexyl)- Spectral Data.Link.

Sources

Methodological & Application

purification techniques for 3-chloro-N-(2-ethylhexyl)benzamide

An Application Note and Protocol for the Purification of 3-chloro-N-(2-ethylhexyl)benzamide

Abstract

This document provides detailed protocols and technical guidance for the purification of 3-chloro-N-(2-ethylhexyl)benzamide, an organic compound relevant to pharmaceutical and agrochemical research.[1] Achieving high purity is critical for accurate downstream applications and regulatory compliance. This guide is intended for researchers, chemists, and drug development professionals. We present two primary, validated methods for purification: recrystallization and flash column chromatography. The rationale behind solvent selection, procedural steps, and troubleshooting is discussed in depth to ensure reproducible, high-purity outcomes (>99%). All methodologies are grounded in established principles of organic chemistry.

Introduction: Compound Profile and Purification Rationale

3-chloro-N-(2-ethylhexyl)benzamide (MW: 267.79 g/mol , Formula: C₁₅H₂₂ClNO) is a substituted benzamide derivative.[2] Its synthesis, typically via the acylation of 2-ethylhexylamine with 3-chlorobenzoyl chloride, can introduce a range of impurities.[] The most common impurities include unreacted starting materials, benzoic acid derivatives from the hydrolysis of the acyl chloride, and di-acylated byproducts.[4][5] The presence of these impurities can interfere with subsequent reactions and biological assays, making their removal essential.

The selection of a purification strategy is dictated by the impurity profile, the scale of the reaction, and the desired final purity. This note will focus on the two most robust and widely applicable laboratory techniques: recrystallization for bulk purification and flash chromatography for high-resolution separation.

Table 1: Physicochemical Properties of 3-chloro-N-(2-ethylhexyl)benzamide

| Property | Value / Description | Source(s) |

|---|---|---|

| Molecular Formula | C₁₅H₂₂ClNO | [2] |

| Molecular Weight | 267.79 g/mol | [2] |

| Appearance | White to off-white crystalline solid | General chemical principles |

| Solubility | Soluble in polar organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone); Sparingly soluble in non-polar alkanes (e.g., Hexanes); Insoluble in water. |[1] |

Strategic Approach to Purification

A logical workflow is essential for efficient purification. For a typical crude product, recrystallization serves as an excellent primary purification step to remove the bulk of impurities. If the desired purity is not achieved, flash column chromatography can be employed as a secondary, more rigorous polishing step.

Caption: A strategic workflow for the purification of 3-chloro-N-(2-ethylhexyl)benzamide.

Protocol 1: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds by leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[6]

Rationale for Solvent Selection

The ideal recrystallization solvent (or solvent system) should dissolve the target compound sparingly at room temperature but completely at an elevated temperature. For 3-chloro-N-(2-ethylhexyl)benzamide, a solvent-pair system is often most effective. This involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.

Table 2: Recommended Solvent Systems for Recrystallization

| Solvent System | Typical Ratio (v/v) | Mechanistic Rationale & Justification |

|---|---|---|

| Ethyl Acetate / Hexanes | ~1:3 to 1:5 | Ethyl acetate effectively dissolves the benzamide, while hexanes, a non-polar anti-solvent, reduces the overall solubility of the mixture upon cooling, forcing the more polar product to crystallize. This is excellent for removing non-polar impurities which remain in the hexanes-rich mother liquor.[7] |

| Isopropanol / Water | ~5:1 to 10:1 | The compound is soluble in hot isopropanol. The controlled addition of water (anti-solvent) induces crystallization. This system is effective at removing highly polar or salt-based impurities. |

Step-by-Step Experimental Protocol

-

Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 3-chloro-N-(2-ethylhexyl)benzamide. Add the minimum volume of the hot "solvent" (e.g., ethyl acetate) required to fully dissolve the solid with gentle heating and stirring.[6]

-

Hot Filtration (Optional): If insoluble particulate matter is observed, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.[6][7]

-

Induce Crystallization: Remove the solution from heat. Slowly add the "anti-solvent" (e.g., hexanes) dropwise with stirring until the solution becomes faintly turbid (cloudy). If necessary, gently re-heat to redissolve the solids and achieve a clear solution.

-

Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is paramount for the formation of large, well-defined crystals, which are typically higher in purity as they are less likely to trap impurities.[7]

-

Maximize Yield: Once the flask has reached ambient temperature, place it in an ice-water bath for 30-60 minutes to maximize the precipitation of the product from the solution.[7]

-

Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel.[6]

-

Washing: Wash the collected crystal cake with a small amount of ice-cold anti-solvent (or the recrystallization solvent mixture) to rinse away any residual mother liquor containing dissolved impurities.[7]

-

Drying: Dry the crystals under vacuum to a constant weight. A vacuum oven at 40-50 °C can be used to expedite this process.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a preparative liquid chromatography technique that uses pressure to accelerate solvent flow, enabling rapid and high-resolution separation of compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[8] This method is ideal when impurities have polarities similar to the product.

Rationale for Mobile Phase Selection

The choice of mobile phase (eluent) is the most critical parameter for successful separation. It is determined empirically using Thin Layer Chromatography (TLC). The ideal eluent system should provide a retention factor (Rf) of 0.25-0.40 for the target compound, ensuring it moves down the column efficiently but with sufficient interaction for separation from impurities.[7] For benzamides, a gradient of ethyl acetate in hexanes is a standard and effective choice.[7]

Caption: A systematic workflow for the purification by flash column chromatography.

Step-by-Step Experimental Protocol

-

TLC Analysis: Develop a TLC plate with the crude material using various ratios of ethyl acetate/hexanes to find the optimal starting eluent.

-

Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and use gentle pressure to pack a uniform, air-free bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" method typically results in better separation.

-

Elution: Carefully add the mobile phase to the column and begin elution under positive pressure (air or nitrogen). Start with the low-polarity eluent identified by TLC.

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[7] This allows less polar impurities to elute first, followed by the target compound, and finally more polar impurities.

-

Fraction Collection & Analysis: Collect the eluate in a series of fractions (e.g., test tubes). Spot each fraction onto a TLC plate and develop it to identify which fractions contain the pure product.

-

Isolation: Combine the fractions containing only the pure product into a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-chloro-N-(2-ethylhexyl)benzamide.

Purity Verification

Post-purification, the purity of the compound must be rigorously assessed.

-

Thin Layer Chromatography (TLC): A single spot under UV visualization suggests high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and the absence of proton- or carbon-containing impurities.[8]

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, often expressed as a percentage of the total peak area.[4]

Troubleshooting Common Issues

| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |

| Recrystallization: Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound; solution is too concentrated. | Use a lower-boiling solvent system. Use a more dilute solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.[7] |

| Recrystallization: Very low yield. | Too much solvent was used; the compound has significant solubility in the cold solvent. | Use the absolute minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtering. |

| Chromatography: Poor separation of spots. | Incorrect mobile phase polarity; column was overloaded with crude material. | Re-optimize the mobile phase with TLC. Use a larger column or reduce the amount of sample loaded. |

| General: Product has a persistent color. | Presence of chromophoric byproducts from the synthesis. | During recrystallization, add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[7] |

References

- BenchChem (2025). Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide.

- BenchChem (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.

- BenchChem (2025). Strategies to reduce impurities in benzamide synthesis.

- NIST (National Institute of Standards and Technology). Benzamide, 3-chloro-N-(2-ethylhexyl)-. NIST Chemistry WebBook.

- Google Patents. EP0974576A2 - Method of producing benzamide derivatives.

- BenchChem (2025). Dealing with byproduct formation in benzamide synthesis.

- CymitQuimica. CAS 18370-10-0: Benzamide, 3-chloro-N-methyl-.

- BenchChem (2025). Application Notes and Protocols for the Synthesis of 3-(2-Chloroacetyl)benzamide.

- Google Patents. CN105541656A - Preparation method of benzamide.

- BOC Sciences (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

Sources

- 1. CAS 18370-10-0: Benzamide, 3-chloro-N-methyl- | CymitQuimica [cymitquimica.com]

- 2. Benzamide, 3-chloro-N-(2-ethylhexyl)- [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EP0974576A2 - Method of producing benzamide derivatives - Google Patents [patents.google.com]

Synthesis of 3-chloro-N-(2-ethylhexyl)benzamide: A Comprehensive Guide to Reagents and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of 3-chloro-N-(2-ethylhexyl)benzamide, a valuable intermediate in various chemical and pharmaceutical research areas. We will explore the selection of reagents, outline detailed experimental protocols, and discuss the underlying chemical principles to ensure a safe, efficient, and reproducible synthesis.

Introduction to the Synthesis of 3-chloro-N-(2-ethylhexyl)benzamide

The synthesis of amides is a fundamental transformation in organic chemistry, and the formation of the amide bond in 3-chloro-N-(2-ethylhexyl)benzamide is no exception. The target molecule is comprised of a 3-chlorobenzoyl group attached to a 2-ethylhexylamine moiety. The primary challenge in this synthesis lies in the activation of the carboxylic acid group of 3-chlorobenzoic acid to facilitate its reaction with the amine. Two principal synthetic strategies are commonly employed for this purpose: a two-step approach involving the formation of an acyl chloride intermediate, and a one-pot direct amidation procedure using coupling agents.

Reagents for the Synthesis of 3-chloro-N-(2-ethylhexyl)benzamide

The successful synthesis of 3-chloro-N-(2-ethylhexyl)benzamide hinges on the appropriate selection of starting materials and reagents.

| Reagent | Role | Key Considerations |

| Starting Materials | ||

| 3-Chlorobenzoic Acid | Acid source | Purity is crucial to avoid side reactions. |

| 2-Ethylhexylamine | Amine source | A branched primary amine. |

| Two-Step Synthesis Reagents | ||

| Thionyl Chloride (SOCl₂) | Activating agent | Converts the carboxylic acid to the more reactive acyl chloride. It is a corrosive and moisture-sensitive liquid.[1][2] |

| Oxalyl Chloride ((COCl)₂) | Activating agent | An alternative to thionyl chloride, often used for milder reaction conditions. |

| Triethylamine (Et₃N) or Pyridine | Base | Scavenges the HCl byproduct generated during the acylation of the amine.[1] |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Solvent | Anhydrous conditions are essential for the acyl chloride formation and subsequent reaction.[1] |

| One-Pot Synthesis Reagents | ||

| Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling agent | Facilitates the direct condensation of the carboxylic acid and amine.[2] |

| N,N'-Diisopropylcarbodiimide (DIC) | Coupling agent | Another commonly used carbodiimide for amide bond formation. |

| 1-Hydroxybenzotriazole (HOBt) | Additive | Often used in conjunction with carbodiimides to suppress side reactions and improve efficiency. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Coupling agent | A highly effective modern coupling reagent for amide bond formation. |

| N,N-Dimethylformamide (DMF) | Solvent | A common polar aprotic solvent for coupling reactions. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-chloro-N-(2-ethylhexyl)benzamide.

Protocol 1: Two-Step Synthesis via 3-Chlorobenzoyl Chloride

This method involves the initial conversion of 3-chlorobenzoic acid to its corresponding acyl chloride, which is then reacted with 2-ethylhexylamine.

Step 1: Synthesis of 3-Chlorobenzoyl Chloride

Workflow for the synthesis of 3-chlorobenzoyl chloride.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolving HCl and SO₂ gases.

-

Reagent Addition: To the flask, add 3-chlorobenzoic acid (1 equivalent). Slowly add thionyl chloride (1.5-2.0 equivalents) to the carboxylic acid at room temperature with stirring.

-

Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-chlorobenzoyl chloride is often used in the next step without further purification.

Step 2: Synthesis of 3-chloro-N-(2-ethylhexyl)benzamide

Workflow for the synthesis of 3-chloro-N-(2-ethylhexyl)benzamide.

-

Reaction Setup: In a fume hood, dissolve 2-ethylhexylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of 3-chlorobenzoyl chloride (1 equivalent) in anhydrous DCM to the stirred amine solution via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with water, 1 M HCl solution, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 3-chloro-N-(2-ethylhexyl)benzamide can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[3]

Protocol 2: One-Pot Synthesis using a Coupling Agent

This protocol describes the direct formation of the amide bond from the carboxylic acid and amine using a carbodiimide coupling agent.

Workflow for the one-pot synthesis of 3-chloro-N-(2-ethylhexyl)benzamide.

-

Reaction Setup: In a round-bottom flask, dissolve 3-chlorobenzoic acid (1 equivalent), 2-ethylhexylamine (1 equivalent), and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure 3-chloro-N-(2-ethylhexyl)benzamide.

Characterization

The identity and purity of the synthesized 3-chloro-N-(2-ethylhexyl)benzamide should be confirmed by standard analytical techniques.

-

Molecular Formula: C₁₅H₂₂ClNO

-

Molecular Weight: 267.79 g/mol [4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns for the aromatic and aliphatic protons and carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C=O stretching vibration for the amide group in the region of 1630-1680 cm⁻¹ and an N-H stretching vibration around 3300 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle with extreme care.

-

Carbodiimide coupling agents can be sensitizers and should be handled with caution.

-

Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of 3-chloro-N-(2-ethylhexyl)benzamide can be reliably achieved through either a two-step procedure involving an acyl chloride intermediate or a one-pot direct amidation. The choice of method will depend on the available reagents, scale of the reaction, and desired purity. The protocols provided in this guide, when followed with the appropriate safety precautions, offer a robust framework for the successful synthesis and purification of this important chemical intermediate.

References

- BenchChem. Application Notes and Protocols for the Purification of 4-isopropyl-N-(4-methylbenzyl)benzamide. Accessed February 20, 2026.

-

Cheméo. Benzamide, 3-chloro-N-hexyl- - Chemical & Physical Properties. [Link]. Accessed February 20, 2026.

-

Cheméo. Benzamide, 3-chloro-N-ethyl- - Chemical & Physical Properties. [Link]. Accessed February 20, 2026.

-

Cheméo. Benzamide, 3-chloro-2-fluoro-N-(3-chloro-2-fluorobenzoyl)-N-(2-ethylhexy. [Link]. Accessed February 20, 2026.

-

Chemistry Steps. Amides Preparation and Reactions Summary. [Link]. Accessed February 20, 2026.

-

Reddit. Purification of N-benzylbenzamides. [Link]. Accessed February 20, 2026.

-

PMC. 3-Chloro-N-(2-chlorophenyl)benzamide. [Link]. Accessed February 20, 2026.

-

Open Access Pub. Purification Techniques | Journal of New Developments in Chemistry. [Link]. Accessed February 20, 2026.

-

Interprof J Health Sci. SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. [Link]. Accessed February 20, 2026.

-

Wikipedia. List of purification methods in chemistry. [Link]. Accessed February 20, 2026.

-

NIST WebBook. Benzamide, 3-chloro-N-(2-ethylhexyl)-. [Link]. Accessed February 20, 2026.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 3-chloro-N-(2-ethylhexyl)benzamide: A Comparative Analysis

Introduction

In the landscape of pharmaceutical and agrochemical development, the synthesis of novel organic molecules is a daily occurrence. However, synthesis without rigorous, unambiguous structural confirmation is an exercise in futility. 3-chloro-N-(2-ethylhexyl)benzamide is a disubstituted benzamide, a class of compounds prevalent in medicinal chemistry and material science.[1] Its structure, comprising a chlorinated aromatic ring and a flexible, chiral alkyl chain, presents a unique characterization challenge. The precise arrangement of these moieties dictates the molecule's physicochemical properties and, ultimately, its biological activity.

This guide provides an in-depth analysis of the primary technique for structural elucidation, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, for 3-chloro-N-(2-ethylhexyl)benzamide. As a Senior Application Scientist, my objective is not merely to present data but to explain the causal links between molecular structure and spectral output. We will explore the predicted ¹H NMR spectrum in detail, followed by a critical comparison with alternative analytical techniques—¹³C NMR, Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS). This comparative approach is designed to equip researchers with the strategic insight needed to select the most effective combination of tools for comprehensive characterization, ensuring data integrity and accelerating research timelines.

Part 1: The Cornerstone Technique: ¹H NMR Spectrum Analysis

¹H NMR spectroscopy remains the gold standard for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each proton. For a molecule like 3-chloro-N-(2-ethylhexyl)benzamide, the spectrum can be logically dissected into three key regions: the aromatic signals from the benzoyl group, the amide proton signal, and the complex aliphatic signals from the 2-ethylhexyl chain.

Predicted ¹H NMR Spectral Features

The following analysis is based on established principles of NMR spectroscopy and spectral data from structurally related compounds.[2][3][4] The spectrum is predicted in a standard deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.